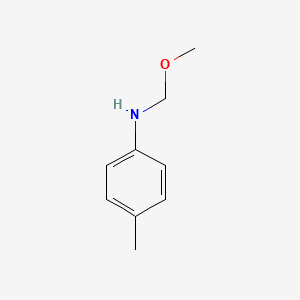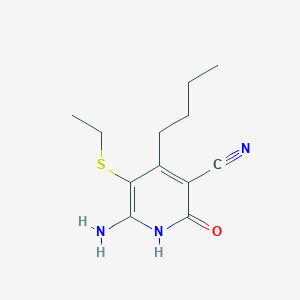
6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: is a chemical compound with a complex structure that includes an amino group, a butyl chain, an ethylsulfanyl group, and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Butyl and Ethylsulfanyl Groups: The butyl and ethylsulfanyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group and the dihydropyridine ring suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
6-Amino-4-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the ethylsulfanyl group.
6-Amino-4-butyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a methyl group instead of an ethylsulfanyl group.
Uniqueness
The presence of the ethylsulfanyl group in 6-Amino-4-butyl-5-(ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile distinguishes it from similar compounds
特性
CAS番号 |
89110-40-7 |
|---|---|
分子式 |
C12H17N3OS |
分子量 |
251.35 g/mol |
IUPAC名 |
6-amino-4-butyl-5-ethylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H17N3OS/c1-3-5-6-8-9(7-13)12(16)15-11(14)10(8)17-4-2/h3-6H2,1-2H3,(H3,14,15,16) |
InChIキー |
WFTPFBNRUPXSTG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=O)NC(=C1SCC)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


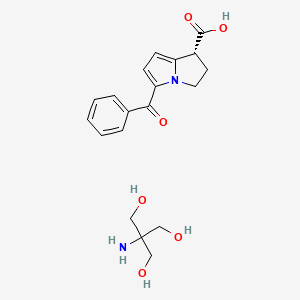
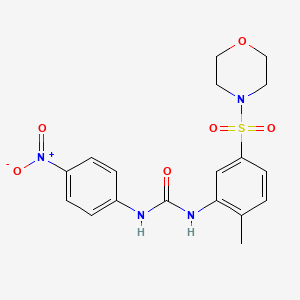

![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)



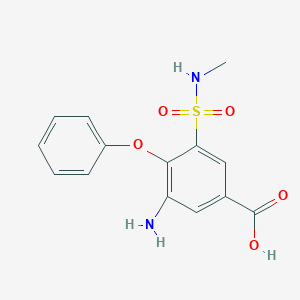
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
